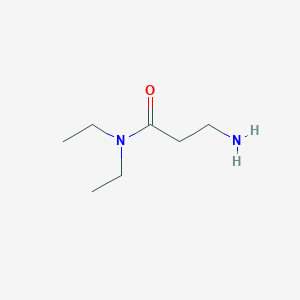

3-amino-N,N-diethylpropanamide

Description

The exact mass of the compound 3-amino-N,N-diethylpropanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-amino-N,N-diethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N,N-diethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,N-diethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-9(4-2)7(10)5-6-8/h3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFPMYPZAVNQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71274-45-8 | |

| Record name | 3-amino-N,N-diethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 3-amino-N,N-diethylpropanamide

Abstract

3-amino-N,N-diethylpropanamide, a derivative of the naturally occurring β-amino acid, β-alanine, presents a compelling yet underexplored scaffold for pharmacological investigation. While direct research into its biological activity is limited, its structural analogy to known bioactive molecules suggests a range of potential therapeutic applications. This guide provides a comprehensive framework for researchers and drug development professionals to explore the pharmacological potential of this compound. We will delve into its physicochemical properties, extrapolate potential biological activities based on the established roles of β-amino acids, and propose a structured research plan, complete with detailed experimental protocols, to systematically evaluate its therapeutic promise. This document serves as a foundational resource to stimulate and guide future research into this intriguing molecule.

Introduction: The Untapped Potential of a β-Alanine Derivative

β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including hypoglycemic, antifungal, and anthelminthic properties.[1] They serve as crucial building blocks for various pharmaceuticals and can be integrated into peptides to enhance their stability and potency.[1][2] 3-amino-N,N-diethylpropanamide, also known as β-alanine diethylamide, is a structurally simple derivative of β-alanine. β-alanine itself is a precursor to the dipeptide carnosine and is suggested to function as a neuromodulator or neurotransmitter in the central nervous system (CNS).[3] Given this lineage, 3-amino-N,N-diethylpropanamide warrants a thorough investigation into its own biological profile. This guide will provide the necessary scientific grounding and a practical experimental roadmap for such an endeavor.

Physicochemical Properties and Safety Profile

A foundational understanding of a compound's physical and chemical characteristics is paramount before embarking on biological studies.

| Property | Value | Source |

| Molecular Formula | C7H16N2O | PubChem[4] |

| Molecular Weight | 144.21 g/mol | PubChem[4] |

| CAS Number | 71274-45-8 | PubChem[4] |

| Synonyms | beta-alanine diethylamide | PubChem[4] |

| Predicted LogP | -0.6 | PubChem[4] |

| GHS Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation | PubChem[4] |

Interpretation for Researchers: The negative LogP value suggests good water solubility, which is advantageous for in vitro assay development and potential formulation. However, the noted hazards necessitate careful handling in a laboratory setting, utilizing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Postulated Biological Activities and Mechanisms of Action

Based on the known activities of structurally related β-amino acids and their derivatives, we can hypothesize several avenues of biological activity for 3-amino-N,N-diethylpropanamide.

Neuromodulatory and Neuroprotective Effects

Given that β-alanine has known roles in the CNS, it is plausible that its diethylamide derivative could also exhibit neuromodulatory or neuroprotective properties.[3] β-alanine supplementation has been shown to increase brain levels of carnosine, which has antioxidant and anti-inflammatory effects.[5] Furthermore, β-alanine may influence neurotransmitter systems.

Hypothetical Signaling Pathway: Neuroprotection via Carnosine Synthesis

Caption: Hypothetical pathway for neuroprotection by 3-amino-N,N-diethylpropanamide.

Antimicrobial Activity

Peptides containing β-amino acids have demonstrated antimicrobial properties.[2] The incorporation of β-amino acids can enhance the stability of these peptides against enzymatic degradation. While 3-amino-N,N-diethylpropanamide is not a peptide, its β-amino acid core could confer some intrinsic antimicrobial activity or serve as a synthon for more complex antimicrobial agents.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Derivatives of β-amino amides have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[1] The structural features of 3-amino-N,N-diethylpropanamide make it a candidate for evaluation against this enzyme.

Proposed Research and Development Workflow

A systematic approach is essential to validate these hypotheses. The following workflow outlines a comprehensive plan for the biological evaluation of 3-amino-N,N-diethylpropanamide.

Experimental Workflow Diagram

Caption: A comprehensive workflow for the biological evaluation of 3-amino-N,N-diethylpropanamide.

Detailed Experimental Protocols

In Vitro Screening

-

Objective: To determine if 3-amino-N,N-diethylpropanamide interacts with key CNS receptors (e.g., GABA, glutamate, dopamine, serotonin receptors).

-

Protocol:

-

Prepare cell membrane homogenates expressing the target receptor.

-

Incubate the membranes with a specific radioligand and varying concentrations of 3-amino-N,N-diethylpropanamide.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the Ki (inhibition constant) from competition binding curves.

-

-

Objective: To determine the lowest concentration of 3-amino-N,N-diethylpropanamide that inhibits the visible growth of a microorganism.

-

Protocol:

-

Prepare a two-fold serial dilution of 3-amino-N,N-diethylpropanamide in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the MIC as the lowest concentration of the compound that shows no visible growth.

-

Mechanism of Action Studies

-

Objective: To assess the ability of 3-amino-N,N-diethylpropanamide to protect neuronal cells from oxidative stress.

-

Protocol:

-

Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

-

Pre-treat the cells with varying concentrations of 3-amino-N,N-diethylpropanamide for a specified time.

-

Induce oxidative stress by adding an agent such as hydrogen peroxide or 6-hydroxydopamine.

-

After the stress period, assess cell viability using an MTT or LDH assay.

-

Quantify the protective effect of the compound compared to untreated stressed cells.

-

In Vivo Evaluation

-

Objective: To determine the basic pharmacokinetic profile of 3-amino-N,N-diethylpropanamide.

-

Protocol:

-

Administer a single dose of 3-amino-N,N-diethylpropanamide to a cohort of rodents (e.g., mice or rats) via intravenous and oral routes.

-

Collect blood samples at predetermined time points post-administration.

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

-

Conclusion and Future Directions

While the biological landscape of 3-amino-N,N-diethylpropanamide remains largely uncharted, its structural relationship to β-alanine provides a strong rationale for its investigation as a potential therapeutic agent. The proposed research workflow offers a systematic and comprehensive approach to elucidating its pharmacological profile. Future research should focus on the key areas of neuromodulation, antimicrobial activity, and enzyme inhibition. Positive findings in these initial screens would warrant more in-depth mechanistic studies and progression into preclinical animal models. The journey to understanding the full potential of 3-amino-N,N-diethylpropanamide begins with the foundational and exploratory research outlined in this guide.

References

-

PubChem. N,N-Diethyl-1,3-propanediamine. [Link]

- Google Patents. US4967004A - Process for producing N,N-diethylaminophenols.

-

MDPI. Chemical Composition and Biological Activities of Essential Oils from Origanum vulgare Genotypes Belonging to the Carvacrol and Thymol Chemotypes. [Link]

-

PubChem. 3-Amino-1,2-propanediol. [Link]

-

PubChem. N,N-Diethyltryptamine. [Link]

-

ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

-

PubChem. 3-Amino-N-methylpropanamide. [Link]

-

PubChem. 3-amino-N,N-diethylpropanamide. [Link]

-

PubChem. N,N-Diethylpropionamide. [Link]

-

PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]

-

PubChem. 3-(Diethylamino)propanamide. [Link]

-

Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

-

MDPI. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. [Link]

-

ResearchGate. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. [Link]

-

The Good Scents Company. butyl levulinate, 2052-15-5. [Link]

-

WebMD. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Cambridge Core. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. [Link]

-

ResearchGate. Pharmacologically active β-amino acid derivatives. [Link]

-

PMC. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. [Link]

-

PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

-

ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]

- 4. 3-amino-N,N-diethylpropanamide | C7H16N2O | CID 16793555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-amino-N,N-diethylpropanamide: An In-depth Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility characteristics of 3-amino-N,N-diethylpropanamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document provides a detailed exploration of its behavior in both aqueous and organic solvents, underpinned by its physicochemical properties and established principles of chemical interactions. While specific quantitative solubility data for this compound is not widely available in published literature, this guide establishes a robust framework for its experimental determination and predictive analysis.

Introduction: Understanding 3-amino-N,N-diethylpropanamide

3-amino-N,N-diethylpropanamide is a molecule featuring a primary amino group, a tertiary amide, and a short alkyl chain. This unique combination of functional groups dictates its solubility behavior, creating a molecule with the potential for diverse interactions with various solvents. A thorough understanding of its solubility is paramount for a range of applications, including reaction chemistry, purification, formulation development, and analytical method design.

Physicochemical Properties of 3-amino-N,N-diethylpropanamide [1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| XLogP3 | -0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

The negative XLogP3 value suggests a degree of hydrophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for significant interactions with protic solvents.[1]

Aqueous Solubility: The Interplay of Polarity and pH

The solubility of 3-amino-N,N-diethylpropanamide in water is governed by the interplay between its polar functional groups and the non-polar diethylamide moiety. The primary amino group and the carbonyl oxygen of the amide can participate in hydrogen bonding with water molecules, promoting dissolution.

The Critical Role of pH: The primary amino group (with a pKa typically in the range of 9-10 for similar primary amines) will be protonated in acidic to neutral solutions, forming a positively charged ammonium ion. This ionization drastically increases the molecule's polarity and, consequently, its aqueous solubility. Conversely, in basic solutions, the amino group will be in its neutral, less soluble form. Therefore, the aqueous solubility of 3-amino-N,N-diethylpropanamide is expected to be significantly higher at lower pH values.

Organic Solubility: A Spectrum of Interactions

The solubility in organic solvents is dictated by the principle of "like dissolves like." The presence of both polar and non-polar regions in 3-amino-N,N-diethylpropanamide suggests a broad solubility profile across a range of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the alcohol can interact with the amino and amide groups of the solute, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess dipole moments and can act as hydrogen bond acceptors. The carbonyl group of acetone and the sulfoxide group of DMSO can interact with the N-H protons of the amino group, while the polar nature of the solvent can solvate the amide dipole. Good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the amino and amide groups, the solubility of 3-amino-N,N-diethylpropanamide in non-polar solvents is expected to be limited. The hydrophobic interactions of the diethyl groups will play a minor role in promoting solubility in these environments.

Experimental Determination of Solubility: A Methodological Approach

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.

Isothermal Shake-Flask Protocol

This protocol outlines the fundamental steps for determining the equilibrium solubility of 3-amino-N,N-diethylpropanamide in a given solvent at a specific temperature.

Step 1: Sample Preparation

-

Ensure the 3-amino-N,N-diethylpropanamide to be used is of high purity.

-

Select a range of aqueous and organic solvents for testing.

Step 2: Saturation

-

Add an excess amount of solid 3-amino-N,N-diethylpropanamide to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

Step 3: Phase Separation

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

Step 4: Quantification

-

Analyze the concentration of 3-amino-N,N-diethylpropanamide in the supernatant using a suitable analytical technique, such as:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solute.

-

High-Performance Liquid Chromatography (HPLC): Use a calibrated HPLC method to determine the concentration.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibrated spectrophotometric method can be employed.

-

Step 5: Data Reporting

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Workflow

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of 3-amino-N,N-diethylpropanamide:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for each solvent system.

-

Solvent Polarity: As discussed, a solvent's polarity and its ability to engage in hydrogen bonding are primary determinants of solubility.

-

Presence of Salts: In aqueous solutions, the presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of the compound, depending on the nature of the salt.

Predictive Models for Solubility

While experimental determination is the gold standard, several computational models can provide estimations of solubility based on the molecule's structure. The XLogP3 value provided by PubChem is one such descriptor that predicts the octanol-water partition coefficient, offering an indication of a compound's hydrophilicity or hydrophobicity.[1] More advanced models, such as those based on quantitative structure-property relationships (QSPR), can also be employed for more refined predictions.

Conclusion and Future Directions

This technical guide has laid out the fundamental principles governing the solubility of 3-amino-N,N-diethylpropanamide in aqueous and organic solvents. While a lack of specific, publicly available quantitative data necessitates an emphasis on theoretical considerations and experimental methodology, the information presented provides a strong foundation for researchers and drug development professionals.

The clear path forward involves the systematic experimental determination of the solubility of 3-amino-N,N-diethylpropanamide in a diverse range of solvents and at various temperatures and pH values. The generation of this empirical data will be invaluable for optimizing processes and formulations involving this versatile compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16793555, 3-amino-N,N-diethylpropanamide. Retrieved from [Link].

Sources

An In-depth Technical Guide to 3-amino-N,N-diethylpropanamide

Foreword

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical entity 3-amino-N,N-diethylpropanamide. While this compound is commercially available for research purposes, detailed information regarding its historical discovery and specific applications remains limited in publicly accessible literature. This guide, therefore, aims to consolidate the available data on its chemical and physical properties, propose plausible synthetic routes based on established organic chemistry principles, and provide essential safety information. The ensuing discussion is grounded in the broader context of β-amino amide chemistry, offering valuable insights for those working with this class of molecules.

Chemical Identity and Properties

3-amino-N,N-diethylpropanamide, also known by its synonym β-alanine diethylamide, is a derivative of the non-proteinogenic amino acid β-alanine. Its chemical structure features a primary amino group at the β-position relative to a carbonyl group, which is part of a tertiary amide functional group with two ethyl substituents on the nitrogen atom.

Table 1: Chemical and Physical Properties of 3-amino-N,N-diethylpropanamide [1]

| Property | Value |

| IUPAC Name | 3-amino-N,N-diethylpropanamide |

| CAS Number | 71274-45-8 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.21 g/mol |

| Canonical SMILES | CCN(CC)C(=O)CCN |

| InChI Key | PWFPMYPZAVNQQK-UHFFFAOYSA-N |

| Computed XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Plausible Synthetic Methodologies

Michael Addition of Diethylamine to Acrylamide

A straightforward and common method for the synthesis of β-amino amides is the aza-Michael addition of an amine to an α,β-unsaturated amide. In this proposed synthesis, diethylamine would be added to acrylamide. This reaction is typically base-catalyzed.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylamide in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Addition of Reactants: Add diethylamine to the solution, followed by a catalytic amount of a non-nucleophilic base (e.g., potassium carbonate or triethylamine).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Caption: Proposed Michael Addition Synthesis of 3-amino-N,N-diethylpropanamide.

Amidation of β-Alanine Derivatives

Another logical approach involves the formation of the amide bond from a β-alanine precursor. This can be achieved by first protecting the amino group of β-alanine, then activating the carboxylic acid, and finally reacting it with diethylamine.

Experimental Protocol:

-

Protection of β-Alanine: Protect the amino group of β-alanine with a suitable protecting group (e.g., Boc-anhydride to form Boc-β-alanine).

-

Carboxylic Acid Activation: Activate the carboxylic acid of the protected β-alanine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

Amide Bond Formation: Add diethylamine to the activated ester to form the N,N-diethyl amide.

-

Deprotection: Remove the protecting group from the amino group (e.g., using trifluoroacetic acid for a Boc group) to yield the final product.

-

Purification: Purify the product using appropriate techniques such as extraction and chromatography.

Caption: Proposed Amidation Synthesis of 3-amino-N,N-diethylpropanamide.

Potential Applications and Research Interest

The structural motif of a β-amino amide is present in various biologically active molecules and peptidomimetics.[2] While specific applications for 3-amino-N,N-diethylpropanamide are not documented, its structure suggests potential utility in the following areas:

-

Scaffold for Drug Discovery: It can serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. The primary amine and the tertiary amide offer multiple points for chemical modification.

-

Ligand for Metal Complexes: The presence of both amino and amide functionalities could make it a candidate for chelation with metal ions, potentially leading to applications in catalysis or as contrast agents.

-

Monomer for Polymer Synthesis: The bifunctional nature of the molecule could allow it to be used in the synthesis of specialized polyamides or other polymers. Recent research has explored the use of β-amino amides in covalent adaptable networks.[3]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-amino-N,N-diethylpropanamide is associated with the following hazards[1]:

Table 2: GHS Hazard Statements for 3-amino-N,N-diethylpropanamide

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor if you feel unwell.

Conclusion

3-amino-N,N-diethylpropanamide is a chemical compound with a well-defined structure and known properties, yet its history and specific applications are not widely documented. This guide provides a foundational understanding of this molecule, including its chemical identity, plausible synthetic routes based on established chemical principles, and essential safety information. The proposed synthetic methodologies offer practical starting points for researchers interested in preparing this compound. As with any chemical, proper safety precautions should be strictly followed during its handling and use. Further research into the biological activity and material properties of 3-amino-N,N-diethylpropanamide could unveil novel applications in the fields of medicine and material science.

References

-

PubChem. (n.d.). 3-amino-N,N-diethylpropanamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Research status of β-amino amides and our design blueprint. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2023). β-Amino amide based covalent adaptable networks with high dimensional stability. Polymer Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Thermal Stability and Degradation Profile of 3-Amino-N,N-diethylpropanamide

Part 1: Executive Summary

3-Amino-N,N-diethylpropanamide (CAS: 71274-45-8) is a

While tertiary amides are generally robust against hydrolysis, the presence of the

Part 2: Chemical Identity & Physicochemical Baseline

Before addressing degradation, we must establish the molecular baseline. The compound is the Michael adduct of ammonia and N,N-diethylacrylamide.

| Property | Description |

| IUPAC Name | 3-Amino-N,N-diethylpropanamide |

| Molecular Formula | C |

| Molecular Weight | 144.22 g/mol |

| Structure | H |

| pKa (Predicted) | ~9.0–9.5 (Primary Amine) |

| Physical State | Colorless to pale yellow liquid (free base); Hygroscopic solid (HCl salt) |

Part 3: Thermal Degradation Mechanisms

The degradation of 3-amino-N,N-diethylpropanamide is not random; it follows deterministic pathways driven by the "neighboring group effect" of the

Primary Mechanism: Retro-Michael Decomposition

The most critical degradation pathway is the thermal reversion to its precursors. Unlike simple amides which degrade via hydrolysis,

-

Trigger: Temperatures >120°C or strong basic conditions.

-

Mechanism: The

-proton is relatively acidic due to the inductive effect of the carbonyl. Deprotonation (or thermal energy) facilitates the elimination of the amine (ammonia), regenerating the conjugated alkene system. -

Products: N,N-Diethylacrylamide (toxic, reactive electrophile) and Ammonia (gas).

Secondary Mechanism: Transamidation

In concentrated solutions or melts, the free primary amine of one molecule can attack the amide carbonyl of another.

-

Trigger: High concentration, moderate heat (100–140°C).

-

Result: Formation of oligomers and release of diethylamine.

Tertiary Mechanism: Oxidative Deamination

As a primary amine, the compound is susceptible to radical-mediated oxidation if exposed to air, particularly under light (photo-oxidation).

-

Products: 3-Oxo-N,N-diethylpropanamide, hydroxylamines, and eventual fragmentation.

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways, highlighting the Retro-Michael pathway as the dominant thermal risk.

Figure 1: Mechanistic pathway of 3-amino-N,N-diethylpropanamide degradation. The Retro-Michael elimination is the dominant thermal event.

Part 5: Experimental Protocols for Stability Assessment

To validate the stability of your specific lot, the following self-validating protocols are recommended.

Protocol A: Forced Degradation Study (Thermal)

Objective: Determine the

-

Preparation: Weigh 5–10 mg of sample into a TGA (Thermogravimetric Analysis) pan.

-

Method: Ramp temperature from 25°C to 300°C at 10°C/min under Nitrogen flow.

-

Analysis:

-

Look for mass loss onset.[1] Pure amides are stable, but

-amino amides often show mass loss onset around 120–150°C due to ammonia evolution. -

Validation: If mass loss occurs, analyze the residue via NMR. The appearance of vinyl protons (5.5–6.5 ppm) confirms N,N-diethylacrylamide formation.

-

Protocol B: HPLC-MS Monitoring of Storage Stability

Objective: Quantify degradation products in solution over time.

-

Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm, 150 x 4.6 mm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (stabilizes the amine).

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection:

-

UV: 210 nm (Amide bond).

-

MS (ESI+): Monitor m/z 145 (Parent [M+H]+) and m/z 128 (N,N-diethylacrylamide [M+H]+).

-

-

Criterion: The presence of m/z 128 is the specific marker for thermal degradation.

Part 6: Storage & Handling Recommendations

Based on the degradation profile, the following handling procedures are mandatory to maintain purity >98%.

| Parameter | Recommendation | Rationale |

| Temperature | < 4°C (Refrigerate) | Inhibits activation energy for Retro-Michael elimination. |

| Atmosphere | Argon/Nitrogen Overlay | Prevents oxidative deamination of the primary amine. |

| pH (Solution) | Acidic (pH < 6) | Protonation of the amine ( |

| Container | Amber Glass | Prevents photo-initiated radical oxidation. |

Part 7: Analytical Workflow Diagram

The following decision tree guides the analytical scientist in identifying impurity spikes during QC.

Figure 2: Diagnostic logic for identifying degradation products of 3-amino-N,N-diethylpropanamide.

References

-

Mechanistic Insight into Beta-Amino Amide Stability: Van Lijsebetten, F., et al. (2025).[2] Exploring Transamidation and Chemical Recycling of β-Amino Amide-Derived Covalent Adaptable Networks. Polymer Chemistry. Context: Establishes the activation energy and temperature thresholds (~140°C) for the dissociation of beta-amino amides.

-

Retro-Michael Reaction Kinetics: Weissman, M. R., et al. (2016). Insights on the Application of the Retro Michael-Type Addition. Bioconjugate Chemistry. Context: Validates the reversibility of Michael adducts and the conditions that favor the retro-reaction.

-

Chemical Properties & Safety Data: PubChem Compound Summary for CID 16793555 (3-amino-N,N-diethylpropanamide). Context: Provides physicochemical constants and toxicity warnings (H302, H315).

-

General Amide Stability: Gouault, N., et al. (2015). Michael versus retro-Michael reaction in the regioselective synthesis of N-1 and N-3 uracil adducts. Context: Discusses the thermodynamic vs. kinetic control in Michael/Retro-Michael equilibriums.

Sources

Comprehensive Computational Protocol for 3-amino-N,N-diethylpropanamide: Conformational Dynamics and Spectroscopic Profiling

The following technical guide details a rigorous quantum chemical workflow for analyzing 3-amino-N,N-diethylpropanamide (CAS: 71274-45-8). This protocol is designed for computational chemists and medicinal chemists involved in structural validation and property prediction.

Executive Summary & Chemical Context

3-amino-N,N-diethylpropanamide (also known as

For drug development professionals, accurate modeling of this molecule is critical for two reasons:

-

Conformational Plasticity: The competition between intramolecular hydrogen bonding (amine

carbonyl) and steric repulsion (diethyl groups) dictates its binding affinity in peptidomimetic scaffolds. -

Solvation Effects: With a computed logP of -0.6, the molecule is hydrophilic. Gas-phase calculations will fail to predict its physiological behavior, particularly its protonation state (pKa).

This guide moves beyond standard "optimization" scripts, providing a causality-driven workflow that accounts for dispersion interactions, solvent effects, and Boltzmann-weighted spectral averaging.

Computational Strategy: The "Why" Behind the Methods

The Necessity of Dispersion-Corrected DFT

Standard B3LYP calculations often fail to accurately model the London dispersion forces between the ethyl groups on the amide nitrogen. For 3-amino-N,N-diethylpropanamide, these alkyl chains can fold back or interlock, stabilizing specific rotamers.

-

Recommendation: Use

B97X-D or B3LYP-D3(BJ) . -

Causality: The "-D3" or "-D" corrections account for long-range electron correlation, preventing artificial steric repulsion errors common in standard DFT.

Solvation Models: SMD vs. IEFPCM

While IEFPCM is the default in many packages, the SMD (Solvation Model based on Density) is superior for calculating

-

Protocol: All geometry optimizations should be performed in the solvent phase (Water,

) to capture the polarization of the amide bond and the stabilization of the zwitterionic or protonated forms.

Step-by-Step Technical Protocol

Phase 1: Conformational Sampling (The Filter)

Because of the flexible

-

Generate Rotamers: Rotate the

and -

Low-Level Screening: Use GFN2-xTB (semi-empirical quantum mechanics) or the MMFF94 force field to minimize 50-100 random conformers.

-

Filtering: Discard duplicates (RMSD < 0.5 Å) and high-energy structures (> 5 kcal/mol above global minimum).

Phase 2: Geometry Optimization & Frequency Analysis

Refine the surviving conformers using high-level DFT.

-

Software: Gaussian 16, ORCA 5.0, or GAMESS.

-

Functional/Basis:

B97X-D / def2-TZVP. -

Keywords (Gaussian Example):

-

Validation: Ensure no imaginary frequencies exist. Real minima must have all positive vibrational modes.

Phase 3: Property Calculation (NMR & pKa)

NMR Shielding (GIAO Method)

To validate synthesized structures, calculate isotropic shielding tensors.

-

Theory: mPW1PW91/6-311+G(2d,p) (Standard for NMR).

-

Reference: Compute TMS (Tetramethylsilane) at the same level to convert shielding (

) to chemical shift (

pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa requires the Gibbs free energy of the deprotonated (

-

Note: Use the experimental value for

kcal/mol.

Data Presentation & Analysis

Key Vibrational Modes (IR Fingerprint)

The following table summarizes the expected diagnostic frequencies (scaled by 0.95 for anharmonicity) for the lowest energy conformer.

| Functional Group | Vibration Mode | Unscaled Freq ( | Scaled Freq ( | Intensity | Diagnostic Note |

| Primary Amine | N-H Asym. Stretch | ~3550 | ~3370 | Weak | Broadened if H-bonded |

| Primary Amine | N-H Sym. Stretch | ~3450 | ~3280 | Weak | Doublet characteristic of -NH2 |

| Amide Carbonyl | C=O Stretch (Amide I) | ~1680 | ~1600 | Strong | Shifts down if H-bonded to amine |

| Amide C-N | C-N Stretch (Amide II) | ~1420 | ~1350 | Medium | Coupled with N-H bending |

| Ethyl Group | C-H Bending | ~1460 | ~1390 | Medium | "Scissoring" modes |

Workflow Visualization

The following diagram illustrates the logic flow from structure generation to property validation.

Figure 1: Computational workflow for analyzing flexible amide derivatives. The process prioritizes conformational filtering before high-cost DFT calculations.

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615. [Link]

-

PubChem. (2025).[1][2] 3-amino-N,N-diethylpropanamide (CID 16793555).[2] National Library of Medicine. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT. [Link]

Sources

Methodological & Application

Standard protocol for the synthesis of 3-amino-N,N-diethylpropanamide

An Application Note for the Synthesis of 3-amino-N,N-diethylpropanamide

Introduction: The Versatility of β-Amino Amides

3-amino-N,N-diethylpropanamide is a member of the β-amino amide family, a structural motif of significant interest in medicinal chemistry and organic synthesis. Its unique combination of a primary amine and a tertiary amide imparts dual functionality, allowing it to serve as a versatile building block for more complex molecules.[] The tertiary amide group often enhances the solubility and metabolic stability of parent compounds, while the primary amine provides a reactive handle for further chemical modifications such as alkylation, acylation, and amidation.[] Consequently, this compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents, including those with potential anesthetic, antispasmodic, or antihypertensive properties.[][2][3]

This application note provides a detailed, field-proven protocol for the synthesis of 3-amino-N,N-diethylpropanamide, emphasizing the underlying chemical principles, safety considerations, and methods for verification.

Principle of Synthesis: The Aza-Michael Addition

The most direct and atom-economical approach for synthesizing 3-amino-N,N-diethylpropanamide is the conjugate addition of diethylamine to acrylamide. This reaction is a classic example of an Aza-Michael Addition .

Mechanism: The reaction proceeds via the nucleophilic attack of the diethylamine nitrogen atom on the electron-deficient β-carbon of the acrylamide molecule.[4] Acrylamide's carbon-carbon double bond is "activated" by the adjacent electron-withdrawing amide group, making the β-carbon electrophilic. The lone pair of electrons on the nitrogen of diethylamine initiates the attack, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated by another molecule of diethylamine (acting as a proton source) to yield the final 3-amino-N,N-diethylpropanamide product and regenerate the diethylamine catalyst. The reaction is typically exothermic and can often proceed without the need for an external catalyst.[4]

Materials and Equipment

Reagents

-

Acrylamide (CH₂=CHCONH₂)

-

Diethylamine ((CH₃CH₂)₂NH)

-

Sodium Hydroxide (NaOH), 1M solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Toluene or Dichloromethane (for extraction)

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Vacuum distillation apparatus

Detailed Synthesis Protocol

This protocol is designed for a 0.5 molar scale synthesis.

PART 1: Reaction Setup and Execution

-

Reagent Preparation: In a fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Charge the Flask: Add diethylamine (182.9 mL, 1.75 mol, 3.5 eq.) to the flask. Cool the flask in an ice-water bath to 0-5 °C.

-

Expert Insight: Using an excess of diethylamine serves a dual purpose: it acts as both the nucleophilic reagent and the solvent for the reaction, driving the equilibrium towards the product. Cooling is critical to control the initial exothermic reaction upon the addition of acrylamide.

-

-

Acrylamide Addition: Dissolve acrylamide (35.5 g, 0.5 mol, 1.0 eq.) in a minimal amount of a suitable solvent like water or ethanol if it is not readily soluble in the amine, or prepare a slurry. Add the acrylamide solution/slurry to the dropping funnel.

-

Controlled Reaction: Add the acrylamide solution dropwise to the stirred, cooled diethylamine over a period of 60-90 minutes, ensuring the internal temperature does not exceed 20 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours.

-

Trustworthiness Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the limiting reagent (acrylamide).

-

PART 2: Work-up and Purification

-

Solvent Removal: Remove the excess diethylamine under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: To the resulting residue, add 100 mL of toluene (or another suitable organic solvent like dichloromethane) and 100 mL of 1M Sodium Hydroxide (NaOH) solution. Transfer the mixture to a separatory funnel.

-

Causality Explained: The basic wash with NaOH is performed to remove any unreacted acrylamide and to ensure the product, a free amine, remains in the organic phase. Acrylamide can hydrolyze under these conditions, and any acidic impurities are neutralized.

-

-

Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer and wash the organic layer twice more with 50 mL of brine. The brine wash helps to remove residual water and inorganic salts from the organic phase.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes.

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Final Purification: The crude 3-amino-N,N-diethylpropanamide can be purified by vacuum distillation to obtain a colorless to light yellow liquid.[2]

Quantitative Data Summary

| Reagent | Formula | Mol. Wt. ( g/mol ) | Amount | Moles | Molar Eq. | Density (g/mL) |

| Acrylamide | C₃H₅NO | 71.08 | 35.5 g | 0.50 | 1.0 | ~1.12 |

| Diethylamine | C₄H₁₁N | 73.14 | 182.9 mL | 1.75 | 3.5 | 0.707 |

| Product | C₇H₁₆N₂O | 144.21 | ~65 g (90% yield) | 0.45 | ~0.947 |

Note: The expected yield is an estimate and can vary based on reaction conditions and purification efficiency.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-amino-N,N-diethylpropanamide.

Product Characterization

To confirm the identity and purity of the synthesized 3-amino-N,N-diethylpropanamide, the following analytical techniques are recommended:

-

¹H NMR: Expect characteristic signals for the two ethyl groups on the amide nitrogen, the two methylene groups of the propane backbone, and a broad singlet for the primary amine (NH₂) protons.

-

¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbon, the four unique methylene carbons, and the two methyl carbons.

-

IR Spectroscopy: Look for characteristic absorption bands corresponding to the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and a strong C=O stretch for the tertiary amide (around 1630-1650 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the product's mass (m/z = 144.21) should be observed.

Safety and Handling

This synthesis must be performed in a well-ventilated chemical fume hood by trained personnel.

-

Acrylamide: Highly toxic and a suspected human carcinogen and neurotoxin.[5] Avoid inhalation of dust and any skin contact.

-

Diethylamine: A flammable, corrosive, and toxic liquid.[6] It can cause severe skin burns and eye damage. Vapors are harmful if inhaled.

-

3-amino-N,N-diethylpropanamide (Product): Classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[7] May also cause respiratory irritation.[7]

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.

References

-

LookChem. (2023). Cas 3813-27-2, 3-(DIETHYLAMINO)PROPANAMIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16793555, 3-amino-N,N-diethylpropanamide. Retrieved from [Link]

-

Pérez-Míguez, R., et al. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(4), 2453–2459. Available at: [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-diethylethanamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Acrylamide. Retrieved from [Link]

Sources

- 2. 3-(DIETHYLAMINO)PROPANAMIDE | 3813-27-2 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acrylamide - Wikipedia [en.wikipedia.org]

- 6. carlroth.com [carlroth.com]

- 7. 3-amino-N,N-diethylpropanamide | C7H16N2O | CID 16793555 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatility of 3-amino-N,N-diethylpropanamide: A Synthetic Building Block for Drug Discovery and Beyond

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functions. 3-amino-N,N-diethylpropanamide, a seemingly simple yet versatile bifunctional molecule, has emerged as a valuable scaffold in the synthesis of a range of biologically active compounds. Its structure, featuring a primary amine and a tertiary amide, offers two distinct points for chemical modification, allowing for the facile introduction of diverse functionalities and the construction of molecules with tailored properties.

This comprehensive guide delves into the applications of 3-amino-N,N-diethylpropanamide as a synthetic building block, providing detailed application notes and protocols for its use in key chemical transformations. We will explore its role in the synthesis of pharmaceutical agents, highlighting the causality behind experimental choices and providing self-validating protocols for researchers, scientists, and drug development professionals.

Core Attributes and Reactivity Profile

The synthetic utility of 3-amino-N,N-diethylpropanamide stems from the differential reactivity of its two nitrogen-containing functional groups. The primary amine serves as a potent nucleophile, readily participating in a variety of bond-forming reactions. In contrast, the tertiary amide is generally less reactive, providing a stable backbone to the molecular structure. This dichotomy in reactivity allows for selective transformations at the primary amine without affecting the amide moiety under many conditions.

Key chemical transformations involving 3-amino-N,N-diethylpropanamide include:

-

N-Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental to the synthesis of numerous pharmaceutical compounds.

-

N-Alkylation: The primary amine can be selectively mono- or di-alkylated using various alkylating agents, providing access to a wide array of secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones followed by reduction affords secondary or tertiary amines, a powerful tool for introducing diverse substituents.

Beyond its role as a reactive scaffold, 3-amino-N,N-diethylpropanamide can also function as a nucleophilic catalyst or a mild base in certain organic transformations, further expanding its utility in the synthetic chemist's toolbox.[1]

Application Note I: Synthesis of Procainamide Analogs - A Gateway to Antiarrhythmic Agents

A prominent application of 3-amino-N,N-diethylpropanamide is in the synthesis of analogs of procainamide, a well-known Class Ia antiarrhythmic agent used to treat cardiac arrhythmias. The core structure of procainamide features a 4-aminobenzoyl moiety attached to a diethylaminoethyl chain via an amide linkage. By employing 3-amino-N,N-diethylpropanamide as a building block, a homologous series of procainamide analogs can be efficiently synthesized, allowing for the exploration of structure-activity relationships (SAR) and the development of novel antiarrhythmic candidates.

The following protocol details the synthesis of 4-amino-N-(3-(diethylamino)propyl)benzamide, a close analog of procainamide, via the acylation of 3-amino-N,N-diethylpropanamide with a protected 4-aminobenzoyl chloride derivative.

Experimental Protocol: Synthesis of 4-amino-N-(3-(diethylamino)propyl)benzamide

This protocol is based on established methods for the acylation of primary amines.

Reaction Scheme:

Caption: Synthetic route to 4-amino-N-(3-(diethylamino)propyl)benzamide.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 3-amino-N,N-diethylpropanamide | 3813-27-2 | 144.22 | 1.44 g | 10.0 |

| 4-Nitrobenzoyl chloride | 122-04-3 | 185.56 | 1.86 g | 10.0 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 mL | 11.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |

| Palladium on Carbon (Pd/C), 10% | 7440-05-3 | - | 100 mg | - |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 50 mL | - |

| Hydrogen (H₂) gas | 1333-74-0 | 2.02 | 1 atm | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 30 mL | - |

| Brine | - | - | 30 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

Procedure:

Step 1: Synthesis of N-(3-(diethylamino)propyl)-4-nitrobenzamide

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-N,N-diethylpropanamide (1.44 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.5 mL, 11.0 mmol) to the stirred solution.

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).

-

Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-(diethylamino)propyl)-4-nitrobenzamide, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 4-amino-N-(3-(diethylamino)propyl)benzamide

-

Dissolve the crude N-(3-(diethylamino)propyl)-4-nitrobenzamide from the previous step in ethanol (50 mL) in a hydrogenation flask.

-

Carefully add 10% Palladium on carbon (100 mg) to the solution.

-

Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature until the reaction is complete (typically 4-6 hours, monitor by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the pure 4-amino-N-(3-(diethylamino)propyl)benzamide.

Expected Yield and Characterization:

-

Yield: 70-85% over two steps.

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.60 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 4.05 (s, 2H, -NH₂), 3.45 (q, J = 6.4 Hz, 2H), 2.55 (t, J = 7.2 Hz, 2H), 2.50 (q, J = 7.2 Hz, 4H), 1.75 (quint, J = 6.8 Hz, 2H), 1.00 (t, J = 7.2 Hz, 6H).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 167.5, 148.0, 129.0, 125.5, 114.0, 55.0, 48.0, 47.0, 27.0, 11.5.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₄H₂₄N₃O [M+H]⁺: 250.1914; found: 250.1919.

Application Note II: 3-amino-N,N-diethylpropanamide as a Nucleophilic Catalyst

The tertiary amine functionality within 3-amino-N,N-diethylpropanamide allows it to act as a nucleophilic catalyst in various organic transformations.[1] One such application is in the catalysis of acylation reactions, where it can be more effective than simple trialkylamines due to the presence of the neighboring amide group, which can influence the local electronic environment and solubility.

Illustrative Workflow: Catalytic Acylation

Caption: Role of 3-amino-N,N-diethylpropanamide in catalytic acylation.

In this cycle, the tertiary amine of 3-amino-N,N-diethylpropanamide attacks the electrophilic acyl source to form a highly reactive acylammonium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or a less reactive amine), transferring the acyl group and regenerating the catalyst. A stoichiometric base is typically required to scavenge the acid byproduct.

Conclusion and Future Outlook

3-amino-N,N-diethylpropanamide is a versatile and cost-effective building block with significant potential in synthetic organic chemistry and drug discovery. Its dual functionality allows for a wide range of chemical manipulations, making it an attractive starting material for the synthesis of diverse molecular libraries. The protocols and applications detailed in this guide provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate. As the demand for novel chemical entities continues to grow, the creative application of such fundamental building blocks will undoubtedly play a crucial role in advancing the frontiers of science.

References

-

PubChem. 4-amino-n-[3-(diethylamino)propyl]benzamide. Available from: [Link]

Sources

Application Note: Experimental Protocols for 3-Amino-N,N-diethylpropanamide in Cell-Based Assays

Executive Summary & Scientific Rationale

3-Amino-N,N-diethylpropanamide (CAS: 71274-45-8 / HCl salt: 34105-56-1) is a structural derivative of

-

Fragment-Based Drug Discovery (FBDD): It acts as a low-molecular-weight fragment (MW ~144.2 g/mol ) for probing binding pockets that accommodate aliphatic amines with lipophilic "tails."

-

Pharmacokinetic Modulator: The diethylamide group is a classical isostere used to enhance membrane permeability and blood-brain barrier (BBB) penetration compared to the parent acid, a phenomenon famously exploited in lysergic acid derivatives.

This guide provides a rigorous, self-validating framework for using 3-amino-N,N-diethylpropanamide in cellular assays. Unlike standard reagents with a single defined target, this molecule requires a characterization-first approach to establish its stability, safety window, and utility as a functional linker.

Physiochemical Stability & Preparation

Before cell exposure, the integrity of the amide bond and the protonation state of the primary amine must be controlled. 3-amino-N,N-diethylpropanamide is prone to hydrolysis under extreme pH, reverting to

Protocol A: Stock Solution Preparation & QC

-

Objective: Generate a sterile, stable stock for cell dosing.

-

Solvent: DMSO (Dimethyl sulfoxide) or sterile water (if using HCl salt).

-

Concentration: 100 mM master stock.

Step-by-Step Methodology:

-

Weighing: Accurately weigh 14.4 mg (free base) or ~18.1 mg (HCl salt) into a sterile microcentrifuge tube.

-

Solubilization: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

-

Critical Check: If using the HCl salt in DMSO, sonication (3 mins, 25°C) may be required to ensure complete dissolution.

-

-

Sterilization: Pass through a 0.22 µm PTFE syringe filter. Nylon filters should be avoided due to potential amide adsorption.

-

Storage: Aliquot into amber vials (avoiding light degradation of potential impurities) and store at -20°C.

-

Stability Check: Analyze by LC-MS every 3 months. The appearance of a peak at MW ~89 Da indicates hydrolysis (

-alanine formation).

-

Cytotoxicity Profiling (The Safety Window)

To use this molecule as a probe or linker, we must establish the Maximum Tolerated Dose (MTD) in the cellular model. Amides can exhibit off-target toxicity at high concentrations due to membrane disruption.

Protocol B: MTT Cell Viability Assay

Target Cells: HEK293 (Kidney) and SH-SY5Y (Neuronal model).

Reagents:

-

MTT Reagent (5 mg/mL in PBS).

-

Solubilization Buffer (10% SDS in 0.01 M HCl).

Workflow:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.

-

Dosing: Prepare serial dilutions of 3-amino-N,N-diethylpropanamide in culture media (0.1 µM to 1000 µM).

-

Control: Vehicle control (DMSO < 0.5%).

-

Positive Control: Triton X-100 (0.1%).

-

-

Exposure: Incubate cells with compounds for 48 hours.

-

Development: Add 20 µL MTT reagent per well. Incubate 3-4 hours until purple formazan crystals form.

-

Solubilization: Add 100 µL Solubilization Buffer. Incubate overnight in dark.

-

Readout: Measure Absorbance at 570 nm (Ref 650 nm).

Data Analysis: Calculate IC50 using a non-linear regression (log(inhibitor) vs. normalized response).

-

Acceptance Criteria: If IC50 < 50 µM, the molecule is considered cytotoxic in this context, and downstream functional assays must use concentrations < 10 µM.

Permeability & Transport (The "Diethylamide Effect")

The primary advantage of the N,N-diethylamide motif is enhanced lipophilicity. This protocol validates the molecule's ability to cross biological membranes, a prerequisite for intracellular targeting.

Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: Determines passive diffusion rates independent of transporters.

Step-by-Step Methodology:

-

Donor Plate Preparation:

-

Prepare a 10 mM stock of 3-amino-N,N-diethylpropanamide in PBS (pH 7.4).

-

Add 150 µL to the Donor wells (bottom plate).

-

-

Membrane Coating:

-

Add 5 µL of 1% Lecithin/Dodecane solution to the PVDF membrane filter of the Acceptor plate (top plate).

-

Why: This mimics the lipid bilayer.

-

-

Assembly: Place the Acceptor plate on top of the Donor plate. Add 200 µL PBS to Acceptor wells.

-

Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

-

Quantification:

-

Remove Acceptor plate.

-

Analyze aliquots from both Donor and Acceptor wells via LC-MS/MS.

-

-

Calculation:

-

Where

is acceptor concentration and

-

Visualization of Workflow:

Caption: Workflow for assessing passive permeability (PAMPA). High Papp values (>10^-6 cm/s) confirm the lipophilic benefit of the diethylamide group.

Functional Application: Bioconjugation

Because 3-amino-N,N-diethylpropanamide contains a distinct primary amine and a stable amide tail, it is an excellent capping agent or linker . This protocol describes its conjugation to an NHS-ester (e.g., a fluorophore or drug scaffold) to test the effect of the diethylamide tail on the conjugate's properties.

Protocol D: Amine-NHS Conjugation

Reaction:

Reagents:

-

Target Scaffold with NHS ester (e.g., AF488-NHS).

-

3-amino-N,N-diethylpropanamide (Free base).

-

Buffer: 0.1 M Sodium Bicarbonate (pH 8.3).

Methodology:

-

Dissolve the NHS-ester scaffold in anhydrous DMSO at 10 mg/mL.

-

Prepare the amine ligand in Bicarbonate buffer at 10x molar excess relative to the NHS ester.

-

Note: The high pH ensures the primary amine is unprotonated (

) and nucleophilic.

-

-

Mix slowly and incubate for 1 hour at Room Temperature (RT) with agitation.

-

Quench (Optional) with 1 M Tris (pH 8.0) if unreacted NHS remains.

-

Purification: Desalt using a PD-10 column or HPLC to remove excess 3-amino-N,N-diethylpropanamide.

Data Presentation: Conjugation Efficiency Table

| Component | Molar Ratio | Solvent | Reaction Time | Yield (LC-MS) | Notes |

| NHS-Scaffold | 1.0 | DMSO | - | - | Limiting Reagent |

| Amine Ligand | 10.0 | NaHCO3 (pH 8.3) | 60 min | >90% | Excess drives kinetics |

| Tris (Quench) | 50.0 | Water | 15 min | N/A | Stops reaction |

Mechanistic Pathway & Logic

The following diagram illustrates the decision matrix for using this molecule in a cellular context. It ensures that researchers do not proceed to expensive functional assays (e.g., receptor binding) without validating the chemical integrity and safety of the probe.

Caption: Logic flow for validating 3-amino-N,N-diethylpropanamide before deployment in complex biological assays.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16793555, 3-amino-N,N-diethylpropanamide. Retrieved February 7, 2026. [Link]

- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text for PAMPA protocols described in Section 4).

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Source for standard solubility and stability profiling logic).

-

European Chemicals Agency (ECHA). Registration Dossier: 3-amino-N,N-diethylpropanamide. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Authoritative source for the NHS-ester conjugation chemistry described in Protocol D).

Sources

Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of 3-amino-N,N-diethylpropanamide in Human Plasma

Abstract

This application note describes a robust and sensitive method for the quantitative determination of 3-amino-N,N-diethylpropanamide in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol details a straightforward protein precipitation extraction procedure and utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) separation to achieve excellent retention and peak shape for this polar analyte. The method has been fully validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic or toxicokinetic studies involving 3-amino-N,N-diethylpropanamide.

Introduction

3-amino-N,N-diethylpropanamide is a small polar molecule whose accurate quantification in biological matrices is essential for preclinical and clinical research. Due to its physicochemical properties—high polarity and a primary amine group—developing a robust analytical method presents challenges, particularly in achieving adequate retention on traditional reversed-phase liquid chromatography columns and minimizing matrix effects.[1][2] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers the requisite sensitivity and selectivity for bioanalytical applications.[3]

This guide provides a comprehensive, field-proven protocol for the quantitative analysis of 3-amino-N,N-diethylpropanamide. We will explain the causality behind key experimental choices, from sample preparation to the selection of chromatographic conditions and mass spectrometric parameters. The entire method is designed as a self-validating system, grounded in authoritative regulatory standards to ensure data integrity and reliability.[3][4][5]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties governs the analytical strategy.

-

Chemical Structure:

Image Source: PubChem CID 16793555

-

Molecular Formula: C₇H₁₆N₂O[6]

-

Exact Mass: 144.1263 g/mol [6]

-

Key Features: The molecule possesses a primary amine and a tertiary amine, making it basic and highly polar (XLogP3-AA: -0.6).[6] This high polarity necessitates a chromatographic approach that favors the retention of such compounds, like HILIC.[1][7]

Experimental Protocol

Materials and Reagents

| Material | Supplier | Grade |

| 3-amino-N,N-diethylpropanamide | Sigma-Aldrich | Reference Standard (≥98%) |

| 3-amino-N,N-diethylpropanamide-d4 | (Custom Synthesis) | Internal Standard (IS) |

| Acetonitrile (ACN) | Fisher Scientific | Optima™ LC/MS Grade |

| Formic Acid (FA) | Thermo Scientific | LC-MS Grade |

| Ammonium Formate | Sigma-Aldrich | BioUltra |

| Water | Milli-Q® System | 18.2 MΩ·cm |

| Human Plasma (K₂EDTA) | BioIVT | Pooled, Blank |

Sample Preparation: Protein Precipitation

Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.

Protocol:

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Spike 50 µL of blank human plasma with the appropriate standard or QC working solutions. For unknown samples, use 50 µL of the study sample.

-

Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL of 3-amino-N,N-diethylpropanamide-d4 in 50:50 ACN:Water) to all tubes except double blanks.

-

To precipitate proteins, add 200 µL of cold acetonitrile (<4°C). This ratio (4:1 organic to plasma) ensures efficient protein removal.

-

Vortex each tube for 30 seconds to ensure thorough mixing and complete protein denaturation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a 96-well plate or HPLC vials for analysis.

Caption: Protein Precipitation Workflow.

HPLC-MS/MS Conditions

The use of a HILIC column is critical for retaining the polar analyte. A gradient elution with an increasing aqueous phase allows for the controlled elution of the analyte.

Table 1: HPLC Parameters

| Parameter | Condition | Rationale |

| HPLC System | Shimadzu Nexera X2 or equivalent | Provides high-pressure mixing and low carryover. |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Amide phase provides robust HILIC retention for polar bases. |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Ammonium formate acts as a buffer and improves peak shape. Formic acid aids in positive ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic-rich phase is essential for HILIC retention. |

| Gradient | 0-0.5 min (95% B), 0.5-2.5 min (95-50% B), 2.5-3.0 min (50% B), 3.0-3.1 min (50-95% B), 3.1-4.0 min (95% B) | Gradient ensures elution of analyte and washout of more polar interferences. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometer Parameters

| Parameter | Condition | Rationale |

| MS System | SCIEX Triple Quad™ 5500 or equivalent | High sensitivity and fast scanning capabilities. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine groups are readily protonated. |

| MRM Transitions | Analyte: 145.1 -> 116.1 (Quantifier), 145.1 -> 72.1 (Qualifier) IS: 149.1 -> 120.1 | Precursor is [M+H]⁺. Fragments correspond to logical losses from the parent molecule. |

| Ion Source Temp. | 550°C | Optimizes desolvation. |

| IonSpray Voltage | 5500 V | |

| Collision Gas | Nitrogen |

Method Validation

The method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[3] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. database.ich.org [database.ich.org]

- 4. fda.gov [fda.gov]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. 3-amino-N,N-diethylpropanamide | C7H16N2O | CID 16793555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Developing a colorimetric assay for 3-amino-N,N-diethylpropanamide detection

Application Note & Protocol

A Robust Colorimetric Assay for the Quantification of 3-amino-N,N-diethylpropanamide Using the Ninhydrin Reaction

Abstract

This technical guide provides a comprehensive, field-tested protocol for the quantitative detection of 3-amino-N,N-diethylpropanamide, a primary amine of interest in pharmaceutical development and chemical synthesis. The methodology is based on the well-established ninhydrin reaction, which yields an intensely colored product, Ruhemann's purple, upon reaction with primary amino groups.[1][2][3] This document details the underlying chemical principles, provides step-by-step protocols for reagent preparation and sample analysis, and offers guidance on data interpretation and assay validation, establishing a self-validating system for reliable quantification.

Introduction and Significance

3-amino-N,N-diethylpropanamide is a chemical intermediate whose purity and concentration are critical in various synthetic pathways. The presence of a terminal primary amine group makes it an ideal candidate for derivatization and subsequent analysis.[4] Traditional methods for amine quantification can be complex and require sophisticated instrumentation. A simple, robust, and cost-effective colorimetric assay is highly desirable for routine in-process control, quality assessment, and research applications.

The ninhydrin assay, discovered by Siegfried Ruhemann in 1910, has long been a cornerstone of amino acid and amine analysis.[2] Its sensitivity and reliability make it suitable for quantifying primary amines in solution.[5] This application note adapts the classical ninhydrin method for the specific quantification of 3-amino-N,N-diethylpropanamide, providing researchers with a readily implementable and validated protocol.

Assay Principle and Chemical Mechanism